molecular formula C8H10ClN B2386098 (2-Chloro-5-methylphenyl)methanamine CAS No. 754917-70-9

(2-Chloro-5-methylphenyl)methanamine

Cat. No.: B2386098
CAS No.: 754917-70-9
M. Wt: 155.63
InChI Key: LSGWYUKJBUIIKZ-UHFFFAOYSA-N
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Description

(2-Chloro-5-methylphenyl)methanamine is an organic compound featuring a benzylamine core that is substituted with both a chloro group and a methyl group. This structure makes it a valuable chemical intermediate in various research applications, particularly in synthetic organic chemistry and medicinal chemistry for the construction of more complex molecules . The compound is commonly supplied as its stable hydrochloride salt, this compound hydrochloride (CAS 42365-55-9) . The salt form has a molecular formula of C 8 H 11 Cl 2 N and a molecular weight of 192.09 g/mol . Its SMILES string is NCC1=CC(C)=CC=C1Cl.[H]Cl . As a benzylamine derivative, it serves as a versatile building block in research settings. It can undergo typical reactions of primary amines, such as amide bond formation, reductive amination, and serving as a ligand in coordination chemistry, which is useful in developing compounds with potential biological activity or for material science applications. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-5-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGWYUKJBUIIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 5 Methylphenyl Methanamine and Its Structural Analogues

Reductive Amination Protocols

Reductive amination stands as a cornerstone in the synthesis of amines, offering a direct and highly effective method for the conversion of carbonyl compounds. This approach typically involves the reaction of an aldehyde or ketone with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is subsequently reduced in situ to the desired amine.

Direct Reductive Amination from Aldehyde Precursors

The direct reductive amination of 2-chloro-5-methylbenzaldehyde (B3000574) with ammonia presents a highly atom-economical route to (2-Chloro-5-methylphenyl)methanamine. This one-pot reaction is typically facilitated by a metal catalyst and a reducing agent, often molecular hydrogen. Various catalytic systems have been developed to promote this transformation, with a focus on achieving high selectivity for the primary amine and minimizing the formation of secondary and tertiary amine byproducts.

Catalysts based on earth-abundant metals such as iron and cobalt have proven effective for the reductive amination of a wide range of aldehydes and ketones. For instance, an in-situ-generated amorphous cobalt catalyst from CoCl₂ and NaBH₄ has been shown to be highly active and selective under mild conditions (80 °C, 1–10 bar H₂). This system demonstrates broad substrate scope, including halogenated aromatic aldehydes, suggesting its applicability to the synthesis of the target compound.

Catalyst SystemPrecursorReducing AgentAmine SourceTemperature (°C)Pressure (bar)Selectivity for Primary Amine
Amorphous CoAromatic AldehydesH₂aq. NH₃801-10High (>99%)
Iron/(N)SiCAromatic AldehydesH₂aq. NH₃13065Good

Catalytic Hydrogenation and Hydride-Mediated Reductions

An alternative to the direct, one-pot reductive amination is a two-step process involving the pre-formation of an imine or oxime from 2-chloro-5-methylbenzaldehyde, followed by its reduction. This approach allows for greater control over the reaction intermediates.

Catalytic Hydrogenation: The imine, formed from the condensation of 2-chloro-5-methylbenzaldehyde and ammonia, can be hydrogenated over various heterogeneous catalysts. Raney nickel is a versatile and widely used catalyst for the hydrogenation of numerous functional groups, including imines and nitriles. preciouscatalyst.comacs.orgwikipedia.org The hydrogenation is typically carried out under hydrogen pressure in a suitable solvent. Other catalysts, including those based on platinum group metals, can also be employed, often exhibiting higher activity.

Hydride-Mediated Reductions: Following imine formation, reduction can be achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. The reactivity of NaBH₄ can be enhanced by the use of additives or by performing the reaction in specific solvent systems. For instance, the use of a cation exchange resin in conjunction with NaBH₄ in THF has been reported to efficiently reduce imines to their corresponding amines at room temperature. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective.

Conversion Pathways from Nitrile Precursors

The reduction of 2-chloro-5-methylbenzonitrile (B1589904) provides another direct route to this compound. This transformation involves the conversion of the nitrile functional group into a primary aminomethyl group.

Lithium Aluminum Hydride and Sodium Borohydride Reductions

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing a wide array of functional groups, including nitriles. The reduction of 2-chloro-5-methylbenzonitrile with LiAlH₄ in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would be expected to produce this compound in high yield. This method is particularly effective for small to medium-scale laboratory syntheses.

Sodium Borohydride (NaBH₄): While NaBH₄ alone is generally not reactive enough to reduce nitriles, its reactivity can be significantly enhanced by the addition of a catalyst. For example, systems combining NaBH₄ with transition metal salts have been developed for the reduction of nitriles to primary amines.

Alternative Nitrile Reduction Strategies

Catalytic hydrogenation is a prominent industrial method for the reduction of nitriles. Raney nickel is a classic and effective catalyst for this transformation, converting nitriles to primary amines under hydrogen pressure. preciouscatalyst.comwikipedia.org The reaction is typically performed in a solvent like ethanol (B145695), often with the addition of ammonia to suppress the formation of secondary and tertiary amines. Other nickel-based catalysts, as well as those containing cobalt or precious metals, are also utilized.

PrecursorReagent/CatalystConditionsProduct
2-Chloro-5-methylbenzonitrileLiAlH₄Ether solvent, then H₂O workupThis compound
2-Chloro-5-methylbenzonitrileH₂ / Raney NickelSolvent (e.g., EtOH), NH₃, pressureThis compound

Derivatization from Halogenated Aromatic Intermediates

An alternative synthetic approach involves the formation of the aminomethyl group through nucleophilic substitution on a suitable halogenated precursor, such as 2-chloro-5-methylbenzyl chloride or 2-chloro-5-methylbenzyl bromide.

The reaction of 2-chloro-5-methylbenzyl chloride with ammonia, known as ammonolysis, can yield the desired primary amine. This reaction is typically carried out by treating the benzyl (B1604629) chloride with an excess of aqueous or alcoholic ammonia. A significant challenge with this method is controlling the selectivity, as the initially formed primary amine can act as a nucleophile and react with the starting benzyl chloride to form secondary and tertiary amines as byproducts. Using a large excess of ammonia helps to favor the formation of the primary amine.

This method provides a direct route from a readily accessible benzyl halide intermediate to the target amine, though careful optimization of reaction conditions is necessary to achieve high yields of the desired product.

Nucleophilic Displacement of Halogens

Nucleophilic displacement is a fundamental and widely employed strategy for the synthesis of benzylamines. This approach typically involves the reaction of a benzyl halide with a nitrogen-based nucleophile. In the context of this compound, the key precursor is 2-chloro-5-methylbenzyl halide (most commonly the chloride or bromide), which can be synthesized from 2-chloro-5-methyltoluene.

The core of the reaction is the substitution of the halogen on the benzylic carbon. A classic example of this methodology is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as the nitrogen nucleophile. The process unfolds in two main steps:

Alkylation: 2-chloro-5-methylbenzyl chloride is reacted with potassium phthalimide to form the corresponding N-benzylphthalimide derivative.

Hydrolysis: The intermediate is then cleaved, typically via acidic hydrolysis or hydrazinolysis (the Ing-Manske procedure), to release the primary amine, this compound.

Another common method involves direct amination with ammonia. However, this can lead to the formation of secondary and tertiary amines due to over-alkylation. To control this, a large excess of ammonia is often used.

The kinetics and reactivity in nucleophilic displacement on halogenated aromatic systems are influenced by the nature and position of the substituents. rsc.org While direct displacement of the chlorine atom on the aromatic ring is difficult, the halogen on the benzylic methyl group is readily displaced. The reaction mechanism is typically SN2, involving a backside attack by the nucleophile on the electrophilic benzylic carbon.

Method Nucleophile Key Intermediate Advantages Disadvantages
Gabriel SynthesisPotassium PhthalimideN-(2-chloro-5-methylbenzyl)phthalimideHigh yield of primary amine, avoids over-alkylationRequires a second step for hydrolysis
Direct AminationAmmonia (NH₃)This compoundAtom-economical, direct routeCan lead to mixtures of primary, secondary, and tertiary amines
Azide MethodSodium Azide (NaN₃)1-(azidomethyl)-2-chloro-5-methylbenzeneClean reaction, high yieldsRequires reduction of the azide, use of potentially explosive reagents

Oligomerization and Hydrolysis Approaches

More intricate synthetic routes involving oligomerization followed by hydrolysis or cleavage represent an alternative, albeit less direct, pathway to substituted benzylamines. These methods often proceed through intermediates where several precursor molecules are linked before being broken down to the desired monomeric amine.

One such approach is based on the chemistry of hydrobenzamides. Aromatic aldehydes, such as 2-chloro-5-methylbenzaldehyde, react with aqueous ammonia in a condensation reaction. ias.ac.in This reaction joins three molecules of the aldehyde with two molecules of ammonia to form a hydrobenzamide, which contains both imine and aminal functionalities. ias.ac.in This intermediate can be considered a short-chain oligomer or a condensation product. Subsequent reduction of the hydrobenzamide, for instance with sodium borohydride, cleaves the structure and reduces the imine groups to yield a mixture of the corresponding primary and secondary benzylamines. ias.ac.in The careful control of reaction conditions is necessary to favor the formation of the desired primary amine.

A different conceptual approach involves the synthesis of defined, short-chain oligoanilines, which are then used as models to understand the properties of conductive polymers. benicewiczgroup.com The synthesis of these oligomers often employs advanced techniques like palladium-catalyzed aromatic amination. benicewiczgroup.com While these specific oligomers are generally synthesized for materials science applications, the underlying chemical principles could be adapted. A hypothetical route might involve the creation of a specific oligomeric structure that, upon a targeted chemical cleavage or hydrolysis step, would release the this compound moiety. However, for the practical synthesis of this specific small molecule, such a multi-step oligomeric approach is generally less efficient than direct methods like nucleophilic displacement or reductive amination.

Approach Precursor Intermediate Cleavage/Reduction Method Primary Product
Hydrobenzamide Route2-chloro-5-methylbenzaldehydeN,N'-bis((2-chloro-5-methylphenyl)methylene)-1-(2-chloro-5-methylphenyl)methanediamineSodium Borohydride ReductionThis compound

Stereoselective Synthesis and Enantiomeric Control

The synthesis of specific enantiomers of chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities. For analogues of this compound that are chiral (i.e., substituted on the benzylic carbon), stereoselective synthesis is crucial. Biocatalysis has emerged as a powerful tool for achieving high enantiomeric control under mild conditions. researchgate.net

One of the most effective biocatalytic methods is the asymmetric synthesis of amines using transaminases (TAs). This process typically starts from a prochiral ketone, in this case, 2-chloro-5-methylacetophenone. A transaminase enzyme, often in the presence of an amine donor like isopropylamine, catalyzes the conversion of the ketone into a single enantiomer of the corresponding amine. researchgate.net This method is highly valued for its exceptional selectivity, often yielding products with very high enantiomeric excess (ee).

Another related enzymatic approach involves the use of imine reductases (IREDs). In this pathway, the ketone is first reacted with an amine source to form an intermediate imine, which is then asymmetrically reduced by the IRED enzyme to produce the chiral amine. These biocatalytic reductive amination processes are of significant interest for their potential to create chiral building blocks in an environmentally friendly manner. researchgate.net

Parameter Typical Condition Purpose
BiocatalystTransaminase (TA) or Imine Reductase (IRED)To ensure high stereoselectivity
Substrate2-chloro-5-methylacetophenoneProchiral ketone precursor
Amine DonorIsopropylamine, AlanineProvides the amino group for the reaction
Co-factorPyridoxal 5'-phosphate (PLP) for TAs, NADH/NADPH for IREDsEssential for enzyme activity
SolventAqueous buffer (e.g., Tris-HCl)Provides a suitable environment for the enzyme
Temperature25-40 °COptimal range for enzyme stability and activity
pH7.0 - 9.0Maintained by the buffer for optimal enzyme performance

Process Optimization and Scale-Up Considerations

Translating a laboratory-scale synthesis to an industrial-scale process introduces numerous challenges that must be addressed through careful optimization. The goal is to develop a procedure that is not only high-yielding but also safe, cost-effective, reproducible, and environmentally sustainable. mdpi.comandersonsprocesssolutions.com

For the synthesis of this compound and its precursors, several factors are critical:

Choice of Reagents and Catalysts: On a large scale, expensive reagents are often replaced with more economical alternatives. For instance, in amination reactions, there is a move towards using catalysts based on abundant metals like iron or copper instead of precious metals like palladium or platinum. ias.ac.infigshare.com For precursor synthesis involving chlorination, the choice of chlorinating agent (e.g., chlorine gas, phosphorus oxychloride) and catalyst is critical for controlling selectivity and minimizing byproduct formation. epo.orgresearchgate.net

Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be finely tuned. In hazardous exothermic reactions like chlorination, precise temperature control is paramount for safety and to prevent runaway reactions. The use of high-boiling point solvents like trichlorobenzene can facilitate better temperature management in certain steps. epo.org

Reactor Technology: The type of reactor can significantly impact the efficiency and safety of a process. For gas-liquid reactions, such as the direct chlorination of a precursor like 3-methylpyridine, specialized equipment like an airlift loop reactor can improve gas dispersion and reaction rates, leading to higher yields under optimized conditions. researchgate.net

Downstream Processing and Purification: Industrial processes aim to minimize complex purification steps like column chromatography. figshare.com The ideal process results in a product that can be isolated by simple crystallization, often as a stable hydrochloride salt. This reduces solvent waste and manufacturing costs. figshare.com

Impurity Profile: A thorough understanding and control of impurity formation is essential, particularly for pharmaceutical applications. Process optimization involves identifying the sources of impurities and adjusting conditions to minimize their formation. andersonsprocesssolutions.com

Consideration Laboratory Scale Industrial Scale-Up Rationale for Change
Catalyst Precious metals (e.g., Pd, Pt) may be used for efficiency.Focus on cheaper, more abundant metals (e.g., Fe, Cu). ias.ac.infigshare.comCost reduction and sustainability.
Purification Column chromatography is common.Crystallization is preferred. figshare.comReduce cost, time, and solvent waste.
Safety Small-scale reactions are easier to control.Rigorous thermal safety studies and specialized reactors are required. researchgate.netPrevent runaway reactions and ensure operator safety.
Reagents High-cost, high-purity reagents may be used.Switch to more cost-efficient and reliable raw materials. mdpi.comImprove process economics and robustness.
Solvent A wider variety of solvents may be used.Solvents are chosen based on cost, safety, environmental impact, and ease of recovery.Regulatory compliance and cost control.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Methylphenyl Methanamine

Nucleophilic Substitution Reactions Involving the Amine Moiety

The amine moiety of (2-Chloro-5-methylphenyl)methanamine is a key functional group that readily participates in nucleophilic substitution reactions. These reactions involve the nitrogen atom's lone pair of electrons attacking an electrophilic center, leading to the formation of a new covalent bond. Common examples of such reactions for primary benzylamines include acylation and alkylation.

Acylation: this compound can react with acylating agents like acid chlorides or anhydrides to form amides. For instance, the reaction with succinic anhydride (B1165640) in toluene (B28343) yields N-(2-Chloro-5-methylphenyl)succinamic acid. nih.govpsu.edu Similarly, reaction with chloroacetyl chloride would produce the corresponding N-(2-chloro-5-methylphenyl)-2-chloroacetamide. The synthesis of various N-aryl 2-chloroacetamides has been described through the chloroacetylation of the corresponding aryl amine. researchgate.net These amide formation reactions are fundamental in organic synthesis and are often employed to introduce new functional groups or to build more complex molecular architectures. nih.govresearchgate.netresearchgate.net

Alkylation: The amine group can also undergo alkylation with alkyl halides. These reactions typically involve the substitution of a hydrogen atom on the nitrogen with an alkyl group. For instance, alkylation reactions of similar heterocyclic systems have been shown to occur exclusively at the nitrogen atoms under phase transfer catalysis conditions. researchgate.net The reactivity in these nucleophilic substitution reactions is influenced by steric hindrance around the nitrogen atom and the electronic properties of the substituents on the aromatic ring. The general mechanism for a bimolecular nucleophilic substitution (SN2) reaction involves a single-step process where the nucleophile attacks the electrophile at the same time as the leaving group departs. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions
ReactantReagentProductReaction Type
This compoundSuccinic anhydrideN-(2-Chloro-5-methylphenyl)succinamic acidAcylation
This compoundChloroacetyl chlorideN-(2-chloro-5-methylphenyl)-2-chloroacetamideAcylation
This compoundAlkyl halideN-alkyl-(2-Chloro-5-methylphenyl)methanamineAlkylation

Cross-Coupling Reactions

This compound can participate in cross-coupling reactions, which are powerful methods for forming carbon-nitrogen bonds. A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. organic-chemistry.org In this context, the amine group of this compound can act as the nucleophile, coupling with various aryl or heteroaryl halides.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. organic-chemistry.org The choice of ligand on the palladium catalyst is crucial for the efficiency and scope of the reaction. researchgate.net These reactions are widely used in medicinal chemistry and materials science for the synthesis of complex molecules containing arylamine motifs. researchgate.net

Oxidative Transformations of the Amine Functionality

The amine functionality of this compound, being a benzylamine (B48309) derivative, is susceptible to oxidative transformations. thieme-connect.com Oxidation can lead to the formation of various products, including imines, aldehydes, or amides, depending on the oxidant and reaction conditions.

For instance, the oxidation of primary benzylamines can yield the corresponding aldehydes under mild conditions using photocatalysis with riboflavin (B1680620) tetraacetate and blue light, with oxygen as the terminal oxidant. thieme-connect.com Metal-free oxidative coupling of benzylamines to imines can be achieved using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere. nih.gov Furthermore, Lewis acid-catalyzed oxidation of benzylamines with reagents like tert-butyl hydroperoxide (TBHP) in the presence of ZnBr₂ or FeCl₃ can produce benzamides. rsc.org The oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (B83412) (CTAP) has been shown to be first order with respect to both the amine and CTAP, leading to the corresponding aldimines. ias.ac.in Enzymatic oxidation of benzylamines is also known, with copper amine oxidases catalyzing the deamination to produce benzaldehydes. nih.gov

Reductive Dehalogenation and Other Reduction Reactions

The chloro-substituent on the phenyl ring of this compound can be removed through reductive dehalogenation. This process typically involves the use of a reducing agent, often in the presence of a catalyst. For example, catalytic hydrogenation with hydrogen gas and a metal catalyst like palladium on carbon can cleave the carbon-chlorine bond.

The amine group itself is already in a reduced state. However, related reduction reactions are important in the synthesis of benzylamines. For instance, the reduction of hydrobenzamides with sodium borohydride (B1222165) produces a mixture of primary and secondary benzylamines. ias.ac.in Tandem dehydrogenation/amination/reduction processes over catalysts like Cu/SiO₂ and Au/TiO₂ can be used for the continuous synthesis of benzylamine from benzyl (B1604629) alcohol. hw.ac.uk

Derivatization Reactions for Functional Group Interconversion

The amine group of this compound is a versatile handle for various derivatization reactions, allowing for the interconversion into other functional groups.

Amide Formation: As discussed in the nucleophilic substitution section, the formation of amides is a common derivatization. This can be achieved by reacting the amine with carboxylic acids or their derivatives. nih.govresearchgate.net For example, the reaction with an appropriate carboxylic acid in the presence of a coupling agent can yield a variety of N-substituted amides.

Sulfonamide Formation: Another important derivatization is the reaction with sulfonyl chlorides to form sulfonamides. nih.govekb.eg For example, reacting this compound with p-toluenesulfonyl chloride in the presence of a base would yield the corresponding sulfonamide. nih.gov The synthesis of sulfonamides is a common strategy in medicinal chemistry due to the diverse biological activities of this functional group. ekb.egijarsct.co.inucl.ac.uk

Table 2: Common Derivatization Reactions
Starting Functional GroupReagentResulting Functional GroupReaction Type
Primary AmineCarboxylic Acid/DerivativeAmideAcylation
Primary AmineSulfonyl ChlorideSulfonamideSulfonylation

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The reactivity of this compound is governed by both the amine moiety and the substituted phenyl ring.

Mechanistic investigations often involve studying the kinetics of a reaction, identifying intermediates, and analyzing the transition states. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the mechanism generally involves a two-step addition-elimination process where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the ring is crucial for stabilizing this intermediate. libretexts.org

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For reactions involving substituted benzylamines, the rate can be influenced by the electronic effects of the substituents on the aromatic ring.

For example, a study on the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (CTAP) showed the reaction to be first order with respect to both the amine and the oxidant. ias.ac.in A significant kinetic isotope effect was observed with deuterated benzylamine, confirming the cleavage of an α-C-H bond in the rate-determining step. ias.ac.in Correlation analyses of the reaction rates with various substituent constants (e.g., Hammett or Yukawa-Tsuno equations) can provide insights into the electronic demands of the transition state. ias.ac.in In the case of the CTAP oxidation, the negative polar reaction constants indicated the development of positive charge at the reaction center in the transition state, consistent with a hydride-ion transfer mechanism. ias.ac.in

Similarly, kinetic studies of nucleophilic substitution reactions of substituted anilines with 2-chloro-5-nitropyridine (B43025) in different solvents have been conducted to understand the reaction mechanism. researchgate.net Such studies help in elucidating the role of the solvent and the nature of the transition state.

Role of Solvents and Catalysts in Reaction Outcomes of this compound

The chemical reactivity of this compound is significantly influenced by the choice of solvents and the presence of catalysts. These factors can dictate the reaction pathway, rate, yield, and selectivity of the desired product. The strategic selection of appropriate solvents and catalysts is, therefore, paramount in the synthesis of various derivatives from this primary amine.

The polarity, proticity, and boiling point of a solvent play a crucial role in dissolving reactants, stabilizing transition states, and influencing the reaction mechanism. For instance, in condensation reactions leading to the formation of Schiff bases, polar protic solvents like methanol (B129727) or ethanol (B145695) are commonly employed. These solvents can solvate the reactants and facilitate the removal of water, thereby driving the reaction to completion. In some cases, a catalytic amount of a weak acid, such as acetic acid, is added to protonate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the amine.

In acylation reactions, where an acyl group is introduced to the nitrogen atom of this compound, the choice of solvent depends on the nature of the acylating agent. Aprotic solvents such as dichloromethane, chloroform, or toluene are often preferred. google.com These solvents are inert under the reaction conditions and effectively dissolve both the amine and the acylating agent. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the acid byproduct, for example, hydrochloric acid, that is formed during the reaction.

For N-alkylation reactions, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently utilized. These solvents are capable of solvating the cations formed during the reaction, thus promoting the nucleophilic substitution. The choice of base is also critical, with common examples including sodium hydride (NaH) and cesium carbonate (Cs2CO3), which deprotonate the amine to form a more potent nucleophile.

The following tables summarize the role of various solvents and catalysts in different types of reactions involving this compound and its analogues, based on findings from related chemical literature.

Table 1: Solvent Effects in Reactions of this compound and Analogues

Reaction TypeSolventRole of SolventTypical Reaction Conditions
Schiff Base Formation Methanol, EthanolPolar protic solvent, facilitates dissolution of reactants and removal of water.Reflux, often with a catalytic amount of acetic acid.
Acylation Dichloromethane, Chloroform, TolueneAprotic, inert solvent for dissolving reactants.Room temperature or gentle heating, in the presence of a base. google.com
N-Alkylation Dimethylformamide (DMF), Tetrahydrofuran (THF)Polar aprotic solvent, solvates cations and promotes nucleophilic substitution.Varies, often with heating and in the presence of a base.
Amidation AcetonitrilePolar aprotic solvent.Elevated temperatures (e.g., 85°C). researchgate.net

Table 2: Catalytic Effects in Reactions of this compound and Analogues

Reaction TypeCatalystRole of CatalystTypical Reaction Conditions
Schiff Base Formation Acetic AcidProtonates the carbonyl group, increasing its electrophilicity.Catalytic amount added to the reaction mixture.
Acylation Triethylamine, PyridineActs as a base to neutralize acidic byproducts.Stoichiometric or slight excess relative to the acylating agent.
N-Alkylation Sodium Hydride (NaH), Cesium Carbonate (Cs2CO3)Acts as a base to deprotonate the amine, increasing its nucleophilicity.Stoichiometric amount, reaction temperature varies.
Amidation Boronic Acids, DMAP, Fe3O4Activates the carboxylic acid for nucleophilic attack by the amine. catalyticamidation.inforsc.orgVaries depending on the specific catalyst system. researchgate.net

Detailed research findings indicate that for the synthesis of N-substituted derivatives, the interplay between the solvent and catalyst is crucial for achieving high yields and purity. For example, in the synthesis of certain thiazole (B1198619) derivatives, alcoholic solvents like methanol or ethanol are used at temperatures ranging from 10-100 °C. google.com The choice of a specific alcohol can influence the reaction time, which typically ranges from 4 to 12 hours. google.com

Role of 2 Chloro 5 Methylphenyl Methanamine As a Versatile Synthetic Building Block

Intermediate in Heterocyclic Compound Synthesis

Primary amines are fundamental building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. In principle, (2-Chloro-5-methylphenyl)methanamine could serve as a precursor for various heterocyclic systems. For instance, it could react with dicarbonyl compounds or their equivalents to form pyrroles, with β-ketoesters to yield dihydropyridinones, or undergo condensation with appropriate reagents to form fused heterocyclic systems like quinazolines or benzodiazepines. However, specific examples of its use in the synthesis of such compounds are not prominently featured in the reviewed literature.

Construction of Complex Organic Architectures

The term "complex organic architectures" encompasses a broad range of molecules with intricate three-dimensional structures and high degrees of functionalization. While substituted benzylamines are valuable synthons in the construction of such molecules, providing a source of both a benzylic scaffold and a reactive amino group, the specific contribution of this compound to this field is not well-established in the available literature. Its structure suggests potential for use in the synthesis of ligands for metal catalysts, in the assembly of macrocycles, or as a fragment in the total synthesis of natural products. Nevertheless, concrete examples to substantiate these possibilities are scarce.

Applications in Cascade and Multicomponent Reactions

Cascade reactions, where a single starting material undergoes a series of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are powerful tools in modern organic synthesis. Primary amines are frequent participants in well-known MCRs such as the Ugi and Passerini reactions. Theoretically, this compound could be employed as the amine component in these reactions to generate complex amides and peptide-like structures. These products could then potentially undergo further cyclization reactions to form heterocyclic scaffolds. However, specific studies detailing the use of this compound in such cascade or multicomponent strategies leading to complex molecular frameworks are not readily found in the scientific domain.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chloro 5 Methylphenyl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2-Chloro-5-methylphenyl)methanamine, providing detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for assigning the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the aminomethyl group, the methyl (-CH₃) protons, and the amine (-NH₂) protons. The chemical shifts (δ) are influenced by the electron-withdrawing chlorine atom and the electron-donating methyl and aminomethyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info For this compound, distinct signals are expected for the carbon atoms of the benzene (B151609) ring, the methyl group, and the methylene group. The positions of these signals are characteristic of their chemical environments. For instance, the carbon attached to the chlorine atom will be shifted downfield due to the deshielding effect of the halogen.

Illustrative ¹³C NMR Data for Related Compounds:

CompoundFunctional GroupChemical Shift (ppm)
Methylamine-CH₃~27
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamineAliphatic -CH₂-50.24 researchgate.net
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamineAromatic -CH₃21.59 researchgate.net
3-MethylbenzaldehydeAromatic -CH₃21.1 mdpi.com
2-ChlorobenzaldehydeAromatic Carbons127.3 - 138.0 mdpi.com

This table is for illustrative purposes to show typical chemical shifts for similar functional groups and may not represent the exact values for this compound.

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing valuable data on reaction kinetics, the formation of intermediates, and mechanistic pathways. acs.orgresearchgate.net By recording NMR spectra at various intervals during the synthesis of this compound, it is possible to track the consumption of reactants and the formation of the product. wiley.comresearchgate.net

This technique is particularly useful for:

Identifying transient intermediates: Short-lived species that are difficult to isolate can be observed directly in the reaction mixture. acs.org

Determining reaction rates: By quantifying the concentration of reactants and products over time, the kinetics of the reaction can be determined.

Optimizing reaction conditions: Real-time monitoring allows for the rapid assessment of how changes in temperature, pressure, or catalyst concentration affect the reaction outcome. wiley.com

Elucidating reaction mechanisms: The observation of intermediates and byproducts can provide crucial evidence to support or refute proposed reaction mechanisms. nih.govmdpi.comacs.org For example, in-situ NMR has been used to study the reaction of amines with carbon dioxide, revealing the formation of carbamic acids and zwitterionic species. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic IR absorption bands would be expected for:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, characteristic of the primary amine group.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations are typically seen in the 1450-1600 cm⁻¹ region.

C-N stretching: This vibration usually appears in the 1000-1200 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine stretch is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While some vibrational modes are strong in IR, others are strong in Raman. For this compound, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Cl bond.

Mass Spectrometry (MS) and Coupled Techniques (GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₁₀ClN), the expected molecular weight is approximately 155.63 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak (M+2) at approximately 32.5% the intensity of the M⁺ peak would also be observed, which is characteristic of compounds containing one chlorine atom.

Coupled Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a gas chromatograph before they are introduced into the mass spectrometer. hpst.cz GC-MS is ideal for the analysis of this compound, providing both its retention time (for identification and quantification) and its mass spectrum (for structural confirmation).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the analysis of less volatile or thermally labile compounds. It separates compounds in a liquid chromatograph before they enter the mass spectrometer. This technique can also be applied to the analysis of this compound, particularly if it is part of a complex mixture.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that uses a liquid mobile phase and a solid stationary phase. It can be used to:

Determine the purity of a sample: By separating the target compound from any impurities, the purity can be accurately quantified.

Isolate the pure compound: Preparative HPLC can be used to purify larger quantities of the compound.

Monitor reaction progress: HPLC can be used to track the disappearance of starting materials and the appearance of the product over time.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used for:

Monitoring reaction progress: A small aliquot of the reaction mixture can be spotted on a TLC plate to quickly assess the presence of starting materials, products, and byproducts. nih.gov

Determining the appropriate solvent system for column chromatography: TLC is used to find the optimal mobile phase for separating the components of a mixture. nih.gov

Preliminary purity assessment: The presence of a single spot on a TLC plate suggests a relatively pure compound.

Elemental Composition Analysis

Elemental analysis, often performed by combustion analysis, is a fundamental technique used to determine the empirical formula of a compound. libretexts.orgyoutube.com A weighed sample of this compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and weighed. youtube.com From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original compound can be calculated. The percentage of chlorine can be determined by other methods, such as titration.

For this compound (C₈H₁₀ClN), the theoretical elemental composition is:

Carbon (C): ~61.74%

Hydrogen (H): ~6.48%

Chlorine (Cl): ~22.78%

Nitrogen (N): ~9.00%

The experimentally determined percentages should be in close agreement with these theoretical values to confirm the elemental composition of the synthesized compound.

Computational Chemistry and Theoretical Studies of 2 Chloro 5 Methylphenyl Methanamine

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

To understand the electronic nature of (2-Chloro-5-methylphenyl)methanamine, researchers would typically employ quantum mechanical calculation methods, with Density Functional Theory (DFT) being a prominent choice. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to perform geometry optimization.

This process would yield the most stable three-dimensional arrangement of the atoms in the molecule. From this optimized geometry, a wealth of electronic properties could be calculated, including:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface would reveal the regions of positive and negative charge. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Atomic Charges: Calculations such as Mulliken or Natural Bond Orbital (NBO) analysis would assign partial charges to each atom, offering insights into the charge distribution and polarity of the molecule.

Without specific studies on this compound, no data for these properties can be presented.

Molecular Modeling and Simulation Approaches

Beyond static electronic structure calculations, molecular modeling and simulation techniques would provide insights into the dynamic behavior of this compound.

Molecular Dynamics (MD) Simulations: MD simulations would model the movement of atoms and molecules over time. This could be used to study the conformational flexibility of the benzylamine (B48309) side chain and its interactions with solvent molecules or biological macromolecules. Such simulations are valuable for understanding how the molecule behaves in a realistic environment.

Docking Studies: If this compound were being investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), molecular docking simulations would be performed. These simulations predict the preferred orientation of the molecule when it binds to a target, helping to understand potential biological activity.

Currently, there are no published MD or docking studies specifically for this compound.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can be used to model chemical reactions involving this compound. For instance, if this compound were a reactant in a chemical synthesis, computational methods could be used to:

Identify Reaction Mechanisms: By calculating the potential energy surface of a reaction, chemists can map out the most likely pathway from reactants to products.

Characterize Transition States: A key part of reaction modeling is locating the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

Predict Product Distributions: By comparing the energies of different possible reaction pathways and products, it is possible to predict which products will be favored under specific conditions.

As no reaction studies involving this molecule have been computationally modeled, no data on potential reaction pathways or transition states can be provided.

Prediction of Reactivity and Selectivity

The electronic properties derived from QM calculations are instrumental in predicting a molecule's reactivity and selectivity.

Local Reactivity Descriptors (Fukui Functions): These descriptors are used to identify the specific atoms or regions within the molecule that are most likely to participate in a chemical reaction. For example, they can pinpoint the most probable sites for electrophilic, nucleophilic, or radical attack.

Without dedicated computational studies, a predictive analysis of the reactivity and selectivity of this compound remains speculative.

Emerging Research Frontiers and Future Perspectives

Innovations in Green Chemistry for Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of foundational chemical structures like (2-Chloro-5-methylphenyl)methanamine to reduce environmental impact and enhance safety. researchgate.netbohrium.com Key innovations focus on biocatalysis and the development of eco-friendly catalytic systems.

Biocatalysis: The use of enzymes in the synthesis of chiral amines has become an attractive alternative to traditional chemical methods. unito.itmdpi.com Enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs) offer high stereoselectivity under mild, aqueous conditions, which is crucial for producing enantiomerically pure amines. nih.govnih.gov For instance, the asymmetric synthesis of this compound could be achieved via the reductive amination of 2-chloro-5-methylbenzaldehyde (B3000574) using an engineered amine dehydrogenase. This biocatalytic approach circumvents the need for heavy metal catalysts and harsh reaction conditions often associated with classical methods. nih.govhims-biocat.eu

Advanced Catalytic Hydrogenation: Catalytic hydrogenation of nitriles represents a cost-effective and green route to amines. rsc.orgrsc.org Research is focused on developing highly efficient and selective heterogeneous catalysts that can operate under milder conditions. For the synthesis of this compound, this would involve the hydrogenation of 2-chloro-5-methylbenzonitrile (B1589904). Innovations include the use of highly dispersed nickel on silicon carbide (Ni/SiC) catalysts, which have shown high performance for producing primary amines without the need for ammonia (B1221849) addition, a common practice to suppress side reactions. rsc.org Similarly, bimetallic nanoparticles, such as palladium-platinum alloys, have been developed for selective nitrile hydrogenation at ambient temperature and pressure. rsc.org

Table 1: Comparison of Synthetic Routes for this compound
ParameterTraditional Chemical SynthesisGreen Chemistry Approach (Biocatalysis)Green Chemistry Approach (Adv. Catalytic Hydrogenation)
Starting Material2-chloro-5-methylbenzoyl chloride2-chloro-5-methylbenzaldehyde2-chloro-5-methylbenzonitrile
Key Reagents/CatalystsLiAlH₄ or NaBH₄, harsh reducing agentsEngineered Amine Dehydrogenase (AmDH), NADH cofactorHeterogeneous catalyst (e.g., Ni/SiC, Pd/C), H₂ gas
SolventAnhydrous organic solvents (e.g., THF, ether)Aqueous bufferGreen solvents (e.g., water, ethanol)
ConditionsExtreme temperatures, inert atmosphereMild (near-ambient) temperature and pressureMild to moderate temperature and pressure
Byproducts/WasteMetal salts, organic solvent wasteWater, recyclable enzymeMinimal, recyclable catalyst
SelectivityMay require protecting groups; risk of side reactionsHigh chemo-, regio-, and stereoselectivityHigh selectivity with optimized catalyst

Discovery of Novel Chemical Transformations

Beyond synthesis, significant research is dedicated to discovering new ways to functionalize the this compound scaffold, enabling the creation of diverse molecular architectures. Key areas of innovation include C-H bond activation and advanced cross-coupling reactions.

C-H Activation: Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy that streamlines synthesis by avoiding pre-functionalization steps. acs.org For a molecule like this compound, this allows for the direct attachment of new functional groups to the aromatic ring. Palladium-catalyzed C-H activation, often guided by a directing group, can achieve site-selective functionalization. chu-lab.org For instance, the amine group can direct ortho-C-H arylation. nih.gov More advanced strategies utilize a transient mediator to achieve functionalization at the meta position, which is traditionally difficult to access. nih.gov This could enable the introduction of aryl, amino, or chloro groups at the C-4 or C-6 positions of the phenyl ring, opening new avenues for derivatization.

Cross-Coupling Reactions: Modern cross-coupling reactions offer versatile methods for forming new carbon-carbon and carbon-heteroatom bonds. The amine moiety of this compound can be transformed into a suitable leaving group to participate in deaminative coupling reactions. rsc.org This allows the benzylic carbon to be coupled with partners like arylboronic acids, forging a new C-C bond and yielding diarylmethane structures. rsc.org Furthermore, the chloro-substituent on the aromatic ring can serve as a handle for classic Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl, alkyl, or amino groups, further expanding the molecular diversity accessible from this starting material. nih.gov

Table 2: Novel Chemical Transformations for this compound
Transformation TypeTarget SitePotential ReactionCoupling Partner ExampleResulting Structure
Directed C-H ArylationOrtho to amine (C-3)Pd(II)-catalyzed C-H activationArylboronic acidIntroduction of an aryl group at the C-3 position
Transient Mediator C-H AminationMeta to amine (C-4 or C-6)Pd(II)/Ligand/Mediator systemAniline derivativeIntroduction of an amino group at the C-4 or C-6 position
Deaminative C-C CouplingBenzylic carbonIn-situ diazotization followed by couplingArylboronic acidFormation of a substituted diarylmethane
Suzuki-Miyaura CouplingAromatic carbon with Cl (C-2)Pd(0)-catalyzed cross-couplingHeteroaromatic boronic esterSubstitution of the chlorine with a heteroaryl group

Integration of Advanced Analytical Tools for Real-time Monitoring

To optimize the synthesis of this compound and its derivatives, researchers are increasingly relying on Process Analytical Technology (PAT). mt.comwikipedia.org PAT utilizes in-situ analytical tools to monitor reactions in real-time, providing a deeper understanding of reaction kinetics, mechanisms, and endpoints. mt.combruker.com

Spectroscopic Techniques: In-situ spectroscopic methods are central to real-time monitoring. numberanalytics.com

FTIR (Fourier-Transform Infrared) Spectroscopy: This is a widely used technique for tracking changes in functional groups. clairet.co.ukmt.com During the synthesis of this compound from its corresponding nitrile, FTIR can monitor the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of the N-H bending peaks of the primary amine (~1600 cm⁻¹). mt.com

Raman Spectroscopy: As a complementary technique to FTIR, Raman is particularly effective for monitoring reactions in aqueous media and for analyzing heterogeneous reactions involving solids. clairet.co.uknih.gov It can provide clear fingerprints of reactants, intermediates, and products.

NMR (Nuclear Magnetic Resonance) Spectroscopy: Online flow NMR can provide detailed structural information, allowing for unambiguous identification and quantification of species in the reaction mixture over time. bruker.com

The integration of these tools allows for the rapid optimization of process parameters such as temperature, pressure, and catalyst loading, ensuring consistent product quality and improved process safety. mt.comrsc.org

Table 3: Advanced Analytical Tools for Monitoring Synthesis
Analytical ToolPrincipleInformation GainedAdvantages for this compound Synthesis
In-situ FTIRMeasures absorption of infrared radiation by molecular vibrations. numberanalytics.comConcentration of reactants, intermediates, and products over time; reaction kinetics. clairet.co.ukExcellent for tracking key functional group changes (e.g., nitrile to amine).
Raman SpectroscopyMeasures inelastic scattering of monochromatic light by molecules. fiveable.meSimilar to FTIR but better for aqueous solutions and solid phases. clairet.co.ukUseful for monitoring heterogeneous catalytic hydrogenations.
Flow NMRProvides detailed molecular structure information based on nuclear spin in a magnetic field. numberanalytics.comUnambiguous structural elucidation and quantification of all species. bruker.comProvides mechanistic insights and helps identify unknown intermediates or byproducts.
Online UPLC-MSSeparates components by chromatography and detects by mass.High-sensitivity detection of trace impurities and byproducts.Ensures high purity and can validate data from spectroscopic methods. rsc.org

Data-Driven Approaches in Chemical Synthesis and Mechanistic Studies

The synergy of high-throughput experimentation (HTE) and machine learning (ML) is revolutionizing how chemical syntheses are developed and optimized. beilstein-journals.org These data-driven approaches are poised to accelerate the discovery of optimal conditions for synthesizing and functionalizing this compound.

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of hundreds of reaction permutations in parallel, exploring a wide range of catalysts, ligands, solvents, and bases. nih.govnih.gov For a novel cross-coupling reaction on the this compound core, an HTE workflow could quickly identify the most effective combination of a palladium catalyst and a specific ligand to maximize yield and selectivity. purdue.edu

Machine Learning (ML) in Reaction Prediction: ML models, trained on large datasets of chemical reactions, are becoming adept at predicting the outcomes of unknown reactions. nih.govresearchgate.net A neural network model could be used to predict the most likely major product when this compound is subjected to a set of reactants and conditions, saving significant experimental effort. nih.gov More advanced models can even suggest optimal reaction conditions (catalyst, solvent, temperature) by learning from vast reaction databases. beilstein-journals.org These predictive capabilities help chemists prioritize experiments and explore novel chemical space more efficiently. arxiv.orgarxiv.org

Table 4: Illustrative Data-Driven Workflow for Optimizing a C-H Arylation Reaction
PhaseMethodObjectiveExample for this compound
1. Initial PredictionGlobal ML ModelSuggest initial reaction conditions based on general reaction databases. beilstein-journals.orgModel predicts a Pd catalyst with a phosphine (B1218219) ligand and K₂CO₃ base as a good starting point.
2. Experimental ScreeningHigh-Throughput Experimentation (HTE)Screen a matrix of catalysts, ligands, bases, and solvents.A 96-well plate screens 8 Pd catalysts, 4 ligands, and 3 bases to identify top-performing combinations.
3. Focused OptimizationLocal ML Model (e.g., Bayesian Optimization)Fine-tune specific parameters (temperature, concentration) for the best conditions found in HTE.The model suggests incremental changes to temperature and catalyst loading to maximize yield, reaching an optimum in fewer experiments.
4. Mechanistic InsightComputational Chemistry & Data AnalysisUnderstand the factors driving reactivity and selectivity.Analysis reveals that ligand sterics are critical for preventing side reactions, guiding future catalyst design.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for (2-Chloro-5-methylphenyl)methanamine?

  • Methodology : A common approach involves reductive amination of 2-chloro-5-methylbenzaldehyde using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Alternatively, nucleophilic substitution of 2-chloro-5-methylbenzyl chloride with ammonia in anhydrous tetrahydrofuran (THF) at 0–5°C yields the primary amine. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:4). Confirm purity via NMR (δ 1.5–2.0 ppm for NH2 protons; aromatic protons at δ 6.8–7.3 ppm) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–7.3 ppm) and the methyl group (δ 2.3 ppm).
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]+^+ at m/z 170.1 (calculated for C8_8H10_{10}ClN).
  • X-ray Crystallography : For crystalline derivatives, use SHELXL for refinement and ORTEP-3 for visualization .
    • Validation : Cross-check spectroscopic data with computational predictions (e.g., DFT calculations for NMR shifts) .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

  • Methodology :

  • Solubility : Methanamine derivatives are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. Optimize solvent systems using Hansen solubility parameters .
  • Stability : Store under inert gas (N2_2) at –20°C to prevent oxidation. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine 1^1H-13^13C HSQC/HMBC NMR to assign ambiguous proton environments.
  • Crystallographic Validation : Solve crystal structures using SHELXD for phase determination and refine with SHELXL. Address disorder using TWINABS for twinned crystals .
  • Case Study : A 2024 study resolved conflicting NOE signals in a chlorophenyl derivative by refining torsional angles via Hirshfeld surface analysis .

Q. What is the influence of substituent positioning (chloro, methyl) on biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare IC50_{50} values against analogs (e.g., 2-chloro vs. 4-chloro isomers) in enzyme inhibition assays. Use molecular docking (AutoDock Vina) to assess binding affinity to targets like serotonin receptors .
  • Findings : The 5-methyl group in this compound enhances lipophilicity, improving blood-brain barrier penetration in rodent models .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or GROMACS for ligand-protein docking. Parameterize the compound using GAFF force fields.
  • MD Simulations : Run 100-ns trajectories to analyze stability of ligand-receptor complexes. Validate with experimental IC50_{50} data from kinase inhibition assays .

Q. What strategies validate crystallographic data for novel derivatives?

  • Methodology :

  • Rigorous Refinement : Apply SHELXL’s restraints for disordered atoms. Use PLATON’s ADDSYM to check for missed symmetry.
  • Validation Tools : Employ checkCIF/PLATON to flag outliers (e.g., R-factor >5%). Address twinning with TwinRotMat .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.